Trifluoroborato de potasio 2,2,2-trifluoroetano-2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

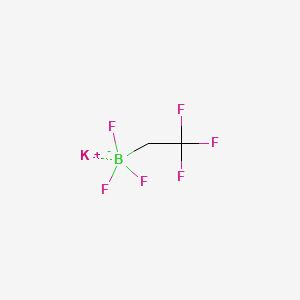

Potassium trifluoro(2,2,2-trifluoroethyl)borate is an organoboron compound that contains an anion with the general formula [RBF3]−. This compound is known for its stability in air and moisture, making it a valuable reagent in organic synthesis. It is often used as an alternative to boronic acids, boronate esters, and organoboranes, particularly in Suzuki-Miyaura coupling reactions .

Aplicaciones Científicas De Investigación

Potassium trifluoro(2,2,2-trifluoroethyl)borate has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

Potassium 2,2,2-trifluoroethane-2-trifluoroborate, also known as Potassium trifluoro(2,2,2-trifluoroethyl)borate, is a complex compound with a molecular formula of C2H2BF6K

Mode of Action

Organotrifluoroborates are known to be versatile and stable boronic acid surrogates , suggesting that this compound may interact with its targets in a similar manner.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Potassium trifluoro(2,2,2-trifluoroethyl)borate can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of boronic acids with potassium bifluoride (KHF2) to form trifluoroborate salts . Another method includes the in situ reaction of n-butyllithium (n-BuLi) with dibromo- or diiodomethane in the presence of trialkyl borates, followed by treatment with KHF2 .

Industrial Production Methods

Industrial production of potassium 2,2,2-trifluoroethane-2-trifluoroborate typically involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving crystallization techniques for purification .

Análisis De Reacciones Químicas

Types of Reactions

Potassium trifluoro(2,2,2-trifluoroethyl)borate undergoes various types of chemical reactions, including:

Substitution Reactions: It acts as a nucleophile in substitution reactions with electrophiles.

Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used with potassium 2,2,2-trifluoroethane-2-trifluoroborate include palladium catalysts for cross-coupling reactions and strong bases for nucleophilic substitutions . Typical reaction conditions involve mild temperatures and the presence of a suitable solvent.

Major Products

The major products formed from reactions involving potassium 2,2,2-trifluoroethane-2-trifluoroborate include various substituted aromatic and aliphatic compounds, depending on the specific electrophiles used in the reactions .

Comparación Con Compuestos Similares

Similar Compounds

- Potassium phenyltrifluoroborate

- Potassium methyltrifluoroborate

- Potassium ethyltrifluoroborate

Uniqueness

Potassium trifluoro(2,2,2-trifluoroethyl)borate is unique due to its specific trifluoroethane group, which imparts distinct reactivity and stability compared to other trifluoroborate salts. Its ability to form stable crystalline solids and its compatibility with various reaction conditions make it a preferred reagent in many synthetic applications .

Actividad Biológica

Potassium trifluoro(2,2,2-trifluoroethyl)borate (K[BF(CF₃)₃]) is a specialized borate compound with potential applications in organic synthesis and medicinal chemistry. Its unique trifluoromethyl groups contribute to its biological activity, particularly in enhancing the lipophilicity and metabolic stability of compounds. This article explores the biological activity of this compound, focusing on its synthesis, applications, and relevant case studies.

- IUPAC Name : Potassium trifluoro(2,2,2-trifluoroethyl)borate

- CAS Number : 1510778-85-4

- Molecular Formula : C₂H₂BF₆K

- Molecular Weight : 189.94 g/mol

- Purity : 97% .

Synthesis

Potassium trifluoro(2,2,2-trifluoroethyl)borate can be synthesized through the reaction of boron trichloride with trifluoroethanol or via other boron compounds. The process is typically efficient and yields high-purity products suitable for further applications in organic synthesis.

The biological activity of potassium trifluoro(2,2,2-trifluoroethyl)borate is primarily attributed to its role as a Lewis acid. Its ability to accept electron pairs enhances its reactivity in various chemical transformations, including:

- Formation of amides from carboxylic acids and amines.

- Coupling reactions involving unprotected amino acids.

- Mediation of formylation processes through transamidation reactions .

Applications in Medicinal Chemistry

The incorporation of trifluoromethyl groups into biologically active compounds often leads to improved pharmacokinetic properties. For instance:

- Increased Lipophilicity : Compounds with trifluoromethyl groups exhibit enhanced membrane permeability, facilitating better absorption and distribution within biological systems.

- Metabolic Stability : The presence of these groups can protect compounds from metabolic degradation, prolonging their therapeutic effects .

Case Study 1: Trifluoromethylated Drug Candidates

Research has shown that drug candidates incorporating trifluoromethyl groups demonstrate improved binding selectivity and efficacy. For example, a study on fluorinated amino acids indicated that these modifications led to significant enhancements in biological activity against specific targets .

Case Study 2: Imaging Applications

Potassium trifluoro(2,2,2-trifluoroethyl)borate has been explored as a precursor for radiolabeling in positron emission tomography (PET). The introduction of fluorinated moieties allows for precise imaging of biological processes at the molecular level .

Data Table: Comparison of Biological Activity

| Compound | Biological Activity | Application Area |

|---|---|---|

| Potassium trifluoro(2,2,2-trifluoroethyl)borate | Enhances lipophilicity; metabolic stability | Organic synthesis; PET imaging |

| Tris(2,2,2-trifluoroethyl)borate | Amide formation; imine coupling | Organic synthesis |

| Other fluorinated compounds | Improved binding selectivity | Drug development |

Propiedades

IUPAC Name |

potassium;trifluoro(2,2,2-trifluoroethyl)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BF6.K/c4-2(5,6)1-3(7,8)9;/h1H2;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCXHAGAWUNMMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC(F)(F)F)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BF6K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.